molecular formula C10H11BrFNO2S B8182878 N-(3-Bromo-5-fluorobenzyl)cyclopropanesulfonamide

N-(3-Bromo-5-fluorobenzyl)cyclopropanesulfonamide

Cat. No.: B8182878
M. Wt: 308.17 g/mol
InChI Key: RPGLOSNWPDZTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromo-5-fluorobenzyl)cyclopropanesulfonamide is a chemical compound that features a cyclopropane ring attached to a sulfonamide group, with a benzyl group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-fluorobenzyl)cyclopropanesulfonamide typically involves the following steps:

    Formation of the Benzyl Halide: The starting material, 3-bromo-5-fluorobenzyl alcohol, is converted to the corresponding benzyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.

    Cyclopropanation: The benzyl halide is then subjected to cyclopropanation using a suitable cyclopropanating agent like diazomethane or a Simmons-Smith reagent.

    Sulfonamide Formation: The cyclopropylbenzyl halide is reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-fluorobenzyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the cyclopropane ring or the benzyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-Bromo-5-fluorobenzyl)cyclopropanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-fluorobenzyl)cyclopropanesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and sulfonamide group can contribute to the compound’s binding affinity and specificity, while the bromine and fluorine atoms can influence its pharmacokinetic properties.

Comparison with Similar Compounds

N-(3-Bromo-5-fluorobenzyl)cyclopropanesulfonamide can be compared with other similar compounds, such as:

    N-(3-Bromo-5-fluorobenzyl)cyclopropanamine: This compound lacks the sulfonamide group, which may affect its biological activity and chemical reactivity.

    N-(3-Bromo-5-fluorobenzyl)benzenesulfonamide: This compound has a benzene ring instead of a cyclopropane ring, which can influence its steric and electronic properties.

    N-(3-Bromo-5-fluorobenzyl)cyclopropanecarboxamide: This compound has a carboxamide group instead of a sulfonamide group, which can alter its hydrogen bonding and solubility characteristics.

The uniqueness of this compound lies in its combination of a cyclopropane ring and a sulfonamide group, which can provide distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2S/c11-8-3-7(4-9(12)5-8)6-13-16(14,15)10-1-2-10/h3-5,10,13H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGLOSNWPDZTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.